BenchChemオンラインストアへようこそ!

Emepronium

Receptor binding Muscarinic antagonist Bladder spasmolytic

Emepronium (bromide) offers a unique CNS-sparing profile (IC50 236 nM) due to its quaternary ammonium structure, making it essential for OAB studies requiring minimal cognitive risk. Its exclusive muscarinic affinity and validated acute detrusor relaxation support urodynamic and receptor pharmacology research where tertiary amines are unsuitable.

Molecular Formula C20H28N+
Molecular Weight 282.4 g/mol
CAS No. 27892-33-7
Cat. No. B1206306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmepronium
CAS27892-33-7
SynonymsBromide, Emepronium
Cetiprin
Emepronium
Emepronium Bromide
Molecular FormulaC20H28N+
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCC[N+](C)(C)C(C)CC(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C20H28N/c1-5-21(3,4)17(2)16-20(18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20H,5,16H2,1-4H3/q+1
InChIKeyJEJBJBKVPOWOQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Emepronium (CAS 27892-33-7): A Quaternary Ammonium Antimuscarinic with Restricted CNS Exposure for Urological Spasmolysis


Emepronium (typically formulated as emepronium bromide) is a quaternary ammonium anticholinergic agent classified as a muscarinic receptor antagonist [1]. Its primary therapeutic application is in the management of urinary syndromes including overactive bladder and detrusor instability, where it acts as a urinary spasmolytic [2]. As a quaternary amine, it is incompletely absorbed from the gastrointestinal tract and does not cross the blood-brain barrier, a property that distinguishes it from tertiary amine anticholinergics [3]. The compound is chemically defined as an ethyldimethyl(1-methyl-3,3-diphenylpropyl)ammonium cation with the molecular formula C20H28N+ [4].

Emepronium Procurement Rationale: Why In-Class Muscarinic Antagonists Are Not Interchangeable


Within the class of antimuscarinic agents for overactive bladder, compounds differ markedly in receptor binding affinity, CNS penetration potential, and urodynamic outcomes. Emepronium exhibits a unique profile among quaternary ammonium anticholinergics: it demonstrates moderate muscarinic receptor affinity (IC50 236 nM) that is 44-fold lower than oxybutynin (5.4 nM) yet 2.5-fold higher than terodiline (588 nM) [1]. Unlike tertiary amine agents such as oxybutynin, emepronium does not cross the blood-brain barrier, conferring a reduced risk of cognitive adverse effects [2]. Urodynamic studies reveal that emepronium produces distinct effects on bladder capacity and detrusor pressure that are not replicated by flavoxate or imipramine [3]. These pharmacodynamic and physicochemical differences preclude simple substitution with alternative antimuscarinics without altering therapeutic and safety profiles.

Emepronium Differential Evidence: Head-to-Head Quantitative Comparator Data for Scientific Selection


Muscarinic Receptor Affinity: Emepronium vs Oxybutynin vs Terodiline

Emepronium bromide demonstrates a muscarinic receptor binding IC50 of 236 nM, which is 44-fold lower affinity than oxybutynin (IC50 5.4 nM) but 2.5-fold higher affinity than terodiline (IC50 588 nM) [1]. Unlike oxybutynin, which exhibits weak affinity to L-type calcium channel [3H]nitrendipine binding sites (IC50 44.4 µM), emepronium shows exclusive muscarinic receptor binding with no detectable activity at adrenergic, dopaminergic, serotoninergic, opiate receptors, or calcium channels [2]. This selective binding profile may translate to a distinct side effect signature compared to agents with mixed receptor activity.

Receptor binding Muscarinic antagonist Bladder spasmolytic

Urodynamic Efficacy: Emepronium vs Terodiline on Bladder Capacity and First Desire Volume

In a randomized, double-blind, cross-over study comparing emepronium (600 mg/d) with terodiline (50 mg/d) in 20 patients with motor urge incontinence, emepronium increased bladder capacity in the supine position by 32 ml, whereas terodiline decreased capacity by 8 ml [1]. Volume at first desire to void in the supine position increased by 44 ml on emepronium (p < 0.05) compared to only 3 ml on terodiline [2]. The number of voluntary micturitions decreased from a placebo baseline of 21.5 per 48 hours by 2.8 on emepronium versus 1.6 on terodiline [3].

Urodynamics Bladder capacity Detrusor instability

CNS Safety Advantage: Blood-Brain Barrier Impermeability vs Tertiary Amine Anticholinergics

Emepronium, as a quaternary ammonium compound, does not cross the blood-brain barrier, a property consistently documented in authoritative pharmacological databases [1][2]. This contrasts with tertiary amine antimuscarinics such as oxybutynin, which are known to penetrate the CNS and have been associated with cognitive impairment, particularly in elderly populations [3]. The restricted CNS exposure of emepronium is a direct consequence of its permanent cationic charge, which limits passive diffusion across lipid membranes [4].

Blood-brain barrier CNS penetration Quaternary ammonium

Parenteral Bladder Capacity Improvement: Emepronium vs Flavoxate and Imipramine

In a study of 15 female patients with detrusor instability, cystometric recordings were obtained 10 and 30 minutes after parenteral administration of three drugs: flavoxate hydrochloride, emepronium bromide, and imipramine hydrochloride. Each patient received two of the three drugs. Emepronium bromide was found to be the only drug to cause a significant improvement in bladder capacity and reduction in detrusor pressure [1]. Neither flavoxate nor imipramine produced comparable urodynamic changes under identical experimental conditions [2].

Cystometry Detrusor pressure Parenteral administration

Ganglion-Blocking Activity Rank: Emepronium Relative to Propantheline and Other Anticholinergics

In a study assessing the relative potency of 12 drugs in blocking nicotine-induced relaxation of the bovine retractor penis muscle, the rank order of ganglion-blocking activity was: mecamylamine > chlorisondamine > pentolinium > propantheline > (+)-tubocurarine > hexamethonium > emepronium > tetraethylammonium > glycopyrrolate > decamethonium > butylscopolamine > scopolamine [1]. Emepronium demonstrated intermediate ganglion-blocking potency, positioned below propantheline and hexamethonium but above tetraethylammonium and glycopyrrolate [2]. This rank order provides a quantitative framework for comparing the relative autonomic ganglionic effects of emepronium against other agents with anticholinergic properties.

Ganglion blockade Nicotinic receptor Bovine retractor penis

Micturition Frequency Reduction: Emepronium vs Placebo Baseline

In a randomized, double-blind, cross-over trial comparing emepronium (600 mg/d) with terodiline and placebo in 20 patients with motor urge incontinence, emepronium reduced the number of voluntary micturitions by 2.8 episodes per 48 hours from a placebo baseline of 21.5 [1]. Involuntary micturitions decreased from a placebo baseline of 3.6 per 48 hours by 1.3 episodes on emepronium (p < 0.05) [2]. In a separate study of emepronium carrageenate in 18 women with urge incontinence, the total number of micturitions decreased by approximately 20% compared to the reference period, and average micturition volume increased significantly by approximately 25% compared to placebo [3].

Micturition frequency Urge incontinence Clinical efficacy

Emepronium Application Scenarios: Evidence-Backed Research and Industrial Use Cases


Geriatric Urology Research Requiring CNS-Sparing Antimuscarinic Therapy

For investigators studying overactive bladder in elderly populations or patients with cognitive impairment, emepronium offers a unique advantage due to its blood-brain barrier impermeability [1]. Unlike tertiary amine anticholinergics that carry cognitive risk, emepronium's quaternary ammonium structure ensures peripheral restriction of antimuscarinic activity [2]. This property makes it a suitable candidate for studies where minimizing CNS adverse effects is a primary endpoint.

Urodynamic Studies Requiring Parenteral Detrusor Relaxation

In research protocols requiring acute, parenterally administered detrusor relaxation, emepronium bromide is distinguished from flavoxate and imipramine by its demonstrated ability to significantly improve bladder capacity and reduce detrusor pressure following intramuscular or intravenous administration [3]. This property supports its use in experimental models of acute bladder spasm or in urodynamic investigations where rapid-onset pharmacological intervention is required.

Comparative Pharmacology of Muscarinic Antagonists with Defined Receptor Selectivity

Emepronium's exclusive muscarinic receptor binding profile (IC50 236 nM), with no detectable activity at adrenergic, dopaminergic, serotoninergic, opiate, or calcium-channel sites, makes it a valuable reference compound for in vitro receptor pharmacology studies [4]. Its intermediate affinity position between high-potency oxybutynin (5.4 nM) and low-potency terodiline (588 nM) provides a useful calibration point for structure-activity relationship investigations of antimuscarinic agents [5].

Autonomic Ganglion Pharmacology Investigations

The defined rank order of emepronium in ganglion-blocking activity assays (rank 7 of 12 compounds in bovine retractor penis model) supports its use as a comparator in studies of nicotinic receptor pharmacology and autonomic ganglionic transmission [6]. Its intermediate position between propantheline and tetraethylammonium provides a reference point for evaluating structure-dependent variations in ganglion-blocking potency among quaternary ammonium compounds [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Emepronium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.